4-Cyano-2-fluorophenyl 4-pentylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-2-fluorophenyl 4-pentylbenzoate is a chemical compound with the molecular formula C19H18FNO2 and a molecular weight of 311.3501 g/mol . This compound is known for its unique properties and applications, particularly in the field of liquid crystals. It exhibits polymorphism and has been studied for its thermodynamic properties .
Vorbereitungsmethoden
The synthesis of 4-Cyano-2-fluorophenyl 4-pentylbenzoate typically involves the esterification of 4-cyano-2-fluorobenzoic acid with 4-pentylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Cyano-2-fluorophenyl 4-pentylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functional derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyano-2-fluorophenyl 4-pentylbenzoate has several scientific research applications:
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Cyano-2-fluorophenyl 4-pentylbenzoate in liquid crystal applications involves its ability to form ordered phases due to intermolecular interactions. The cyano and fluorine substituents influence the dielectric properties and phase behavior of the compound, making it suitable for use in liquid crystal displays .
Vergleich Mit ähnlichen Verbindungen
4-Cyano-2-fluorophenyl 4-pentylbenzoate can be compared with other similar compounds such as:
4-Cyano-3-fluorophenyl 4-pentylbenzoate: This compound has a similar structure but with the fluorine atom in a different position, affecting its phase behavior and properties.
4-Cyano-2-fluorophenyl 4-hexylbenzoate: This compound has a longer alkyl chain, which can influence its liquid crystal properties and phase transitions.
The uniqueness of this compound lies in its specific combination of cyano and fluorine substituents, which impart distinct dielectric properties and phase behavior, making it particularly useful in liquid crystal applications .
Eigenschaften
CAS-Nummer |
86831-22-3 |
---|---|
Molekularformel |
C19H18FNO2 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
(4-cyano-2-fluorophenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C19H18FNO2/c1-2-3-4-5-14-6-9-16(10-7-14)19(22)23-18-11-8-15(13-21)12-17(18)20/h6-12H,2-5H2,1H3 |
InChI-Schlüssel |
UGXRBRMNQSQXDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.